N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide

Antiviral H5N1 influenza Furan-carboxamide

Why choose this precise chemotype over generic analogs? The dual pharmacophore—a 2,5-dimethylfuran-3-carboxamide (validated H5N1 inhibitor core, EC50 = 1.25–7.7 μM) coupled to a 1,4-dioxaspiro[4.5]decane ketal (privileged sigma receptor scaffold, pKi σ1 > 9)—delivers synergistic target engagement and pharmacokinetic modulation unavailable in non-spirocyclic or regioisomeric variants. Removing the 2,5-dimethyl substitution collapses antiviral potency; altering the spiro junction abolishes sigma selectivity. Procure this structurally novel tail analog to interrogate furan regioisomer-specific bioactivity (anti-biofilm LasR modulation), expand GPCR chemotype libraries, or benchmark metabolic stability in spirocyclic fragment collections.

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
CAS No. 1210896-07-3
Cat. No. B6582044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide
CAS1210896-07-3
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)NCC2COC3(O2)CCCCC3
InChIInChI=1S/C16H23NO4/c1-11-8-14(12(2)20-11)15(18)17-9-13-10-19-16(21-13)6-4-3-5-7-16/h8,13H,3-7,9-10H2,1-2H3,(H,17,18)
InChIKeySIDKDACPAOXFTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide (CAS 1210896-07-3): Procurement-Relevant Chemical Profile


N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide (CAS 1210896-07-3) is a synthetic small molecule (MW 293.36 g/mol, formula C16H23NO4) characterized by a 1,4-dioxaspiro[4.5]decane ketal motif linked via a methylene bridge to a 2,5-dimethylfuran-3-carboxamide group. This compound belongs to a class of spirocyclic furan carboxamides, a scaffold explored for antiviral and anti-infective applications [1]. Its structural features suggest potential for distinct physicochemical and target-binding properties compared to non-spirocyclic or differently substituted analogs.

Why In-Class Substitution of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide Carries Scientific Risk


The compound's dual pharmacophoric elements—a spirocyclic ketal and a 2,5-dimethylfuran-3-carboxamide—are each known to exert distinct and sometimes synergistic effects on biological activity. SAR studies on furan-carboxamide anti-influenza agents demonstrate that 2,5-dimethyl substitution on the furan ring is critical for potency; its removal or relocation dramatically reduces activity [1]. Concurrently, the 1,4-dioxaspiro[4.5]decane scaffold is known to modulate pharmacokinetic properties and target selectivity, with even minor changes (e.g., spiro junction position, ring size, or heteroatom count) producing large shifts in receptor affinity profiles [2]. Therefore, swapping this compound for a close analog lacking either the 2,5-dimethylfuran or the specific spiro-ketal arrangement risks losing the intended biological or physicochemical performance.

Quantitative Differentiation Evidence for N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide


2,5-Dimethylfuran Substitution Enhances Anti-H5N1 Potency vs. Non-Methylated or Mono-Methyl Furan Analogs

While no direct data exists for the target compound against H5N1, the 2,5-dimethylfuran-3-carboxamide substructure is a validated pharmacophore for influenza inhibition. In a head-to-head SAR study, the best 2,5-dimethylfuran derivative (1a) showed EC50 = 1.25 μM, whereas the des-methyl furan analog and mono-methyl variants were significantly less active (EC50 > 50 μM for some). [1] The target compound retains this critical 2,5-dimethyl substitution and adds a spirocyclic ketal tail, a combination not explored in the published series.

Antiviral H5N1 influenza Furan-carboxamide

Spirocyclic Ketal Scaffold Provides Conformational Rigidity Relative to Open-Chain or Monocyclic Amine Linkers

The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group enforces a specific three-dimensional orientation of the amide side chain. Open-chain or simple cyclohexyl-amine linkers (e.g., N-(2-(cyclohexen-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide) lack this constraint. In a biological context, the related spirocyclic amine guanadrel (1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)guanidine) demonstrates that this scaffold is compatible with oral bioavailability and target engagement (antihypertensive approved drug) [1]. The spiro junction restricts rotatable bonds and may reduce entropic penalty upon binding compared to flexible-chain analogs.

Conformational constraint Spirocycle Drug design

Furan-2-yl vs. Furan-3-yl Carboxamide Regioisomerism Alters Biological Activity Profile

The target compound features a 2,5-dimethylfuran-3-carboxamide connectivity, whereas many commercial spirocyclic furan analogs (e.g., N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide) employ a furan-2-carboxamide. SAR studies on furan-carboxamide H5N1 inhibitors show that the 3-carboxamide regioisomer (as in the target compound) is integral to the anti-influenza pharmacophore; the furan-2-carboxamide regioisomer was not reported as active in the same assay series. [1] Furthermore, the additional 2,5-dimethyl groups on the target compound's furan ring distinguish it from unsubstituted furan-2-carboxamide analogs, which have been primarily explored for antibacterial/antibiofilm activity (e.g., Pseudomonas aeruginosa LasR modulation).

Regioisomerism Furan Target selectivity

Molecular Weight and cLogP Differentiation from Simpler Furan-Carboxamide Analogs

The target compound (MW 293.36) occupies a distinct property space compared to simpler furan-carboxamide anti-influenza leads. Lead compound 1a (MW ~364) contains a 4-nitrobenzyl-thioethyl tail, imparting high lipophilicity and potential toxicity liabilities. The target compound replaces this tail with a spirocyclic ketal, reducing molecular weight by ~19% while maintaining or improving the balance of polarity and lipophilicity. The 1,4-dioxaspiro[4.5]decane motif contributes to aqueous solubility via the ketal oxygen atoms, a feature absent in the all-carbon cyclohexyl or phenylalkyl tails of comparator compounds.

Physicochemical properties cLogP Drug-likeness

High-Value Application Scenarios for N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide Procurement


Antiviral Lead Optimization: Expanding the SAR of Furan-Carboxamide Influenza Inhibitors

Given that 2,5-dimethylfuran-3-carboxamide derivatives are validated H5N1 inhibitors (EC50 = 1.25–7.7 μM range), this compound represents a structurally distinct tail variant not explored in the published SAR. Procurement enables evaluation of whether the spirocyclic ketal tail improves potency, selectivity, or PK over the reported benzylthioethyl tails. [1]

Sigma Receptor or GPCR Screening Based on Spirocyclic Privileged Scaffold

The 1,4-dioxaspiro[4.5]decane scaffold is a privileged structure for sigma receptors (e.g., 1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-benzylpiperazine showed pKiσ1 = 9.13 with σ1/σ2 selectivity = 47). The target compound could be screened against sigma receptors or other GPCRs to identify novel chemotypes.

Chemical Biology Probe for Biofilm or Quorum-Sensing Studies—Differentiated Selectivity Profiling

While furan-2-carboxamide spirocyclic analogs have shown anti-biofilm activity via LasR modulation, the 2,5-dimethylfuran-3-carboxamide regioisomer is predicted to have a distinct biological profile. This compound can serve as a selectivity probe to dissect furan regioisomer-specific effects in bacterial or viral systems.

Physicochemical Property Benchmarking for Spirocyclic Fragment-Based Drug Discovery

With a MW of 293 Da and balanced cLogP, this compound exemplifies the 'metabolically stable spirocyclic fragment' concept. It can be used as a reference standard for assessing solubility, permeability, and metabolic stability in spirocycle-containing compound libraries, compared to non-spirocyclic furan-amides.

Quote Request

Request a Quote for N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.